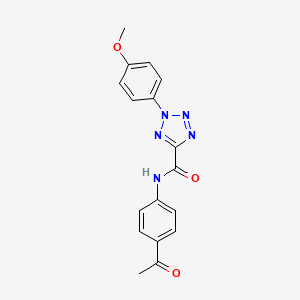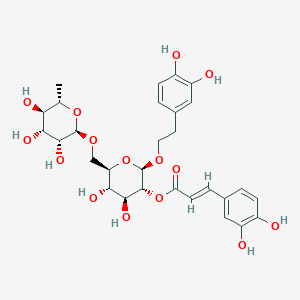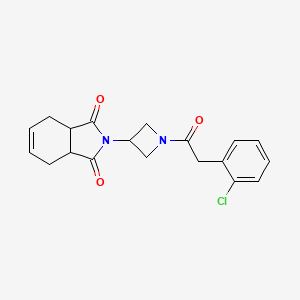
2-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Chemotherapeutic Applications
Novel Synthesis Approaches : The synthesis of novel azaimidoxy compounds, including those with structures related to the specified compound, has been explored for their potential antimicrobial activities. These compounds are synthesized through a diazotization reaction followed by a coupling with specific aromatic primary amine derivatives, highlighting a methodological approach to creating potential chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Antimicrobial Screening : The antimicrobial screening of these synthesized compounds is aimed at evaluating their potential as chemotherapeutic agents. This involves testing against various microbial strains to ascertain their effectiveness in inhibiting growth, thus contributing to the development of new antimicrobial therapies.
Chemical Structure and Transformations
- Structural Studies and Transformations : Research into the synthesis of related compounds, such as hexahydro-1H-isoindole-1,3(2H)-dione derivatives, involves exploring the chemical transformations that can lead to novel compounds with potential applications in medicinal chemistry. This includes the epoxidation of compounds and subsequent reactions with nucleophiles to create amino and triazole derivatives (Tan et al., 2016).
Innovative Synthetic Methods
- Microwave-Assisted Synthesis : The development of efficient synthetic methods, such as microwave-assisted reactions, demonstrates the innovation in the field of chemical synthesis. These methods offer rapid and effective routes to synthesizing nitrogen and sulfur-containing heterocyclic compounds, showcasing the compound's relevance in advancing synthetic methodologies (Mistry & Desai, 2006).
Applications in Material Science
- Enhancement of Epoxy Resin Properties : Studies have also focused on the synthesis of reactive modifiers, like those related to the specified compound, to enhance the thermal and mechanical properties of epoxy resins. This research demonstrates the compound's utility in material science, particularly in developing high-performance materials with improved characteristics (Juang et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures have shown affinity to heat shock proteins . These proteins play a crucial role in cellular processes such as protein folding, protection of the cell from stress, and apoptosis.
Mode of Action
For instance, compounds with similar structures have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Propriétés
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-8-4-1-5-12(16)9-17(23)21-10-13(11-21)22-18(24)14-6-2-3-7-15(14)19(22)25/h1-5,8,13-15H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNSZKFGJSOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

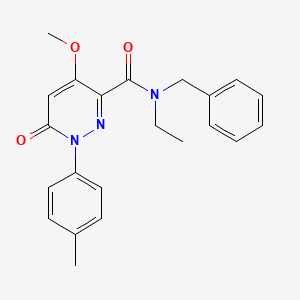

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)
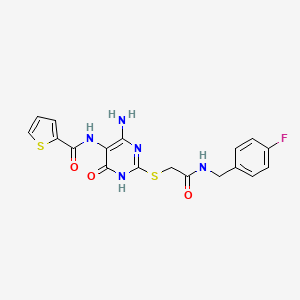
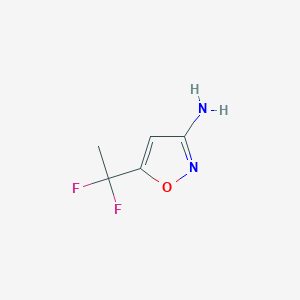
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)


![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)
